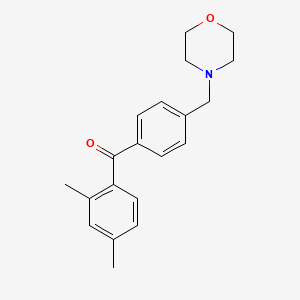

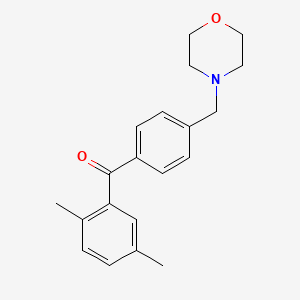

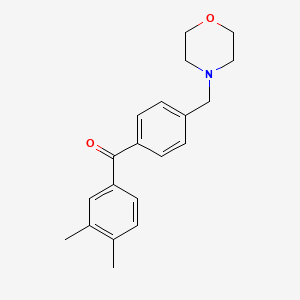

![molecular formula C23H33NO5 B1359499 Ethyl 7-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate CAS No. 898782-13-3](/img/structure/B1359499.png)

Ethyl 7-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

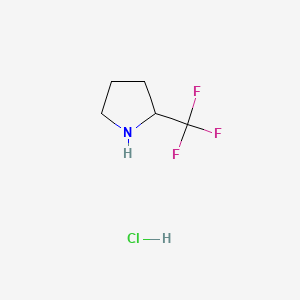

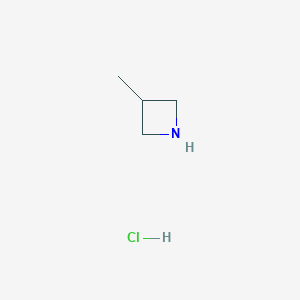

The compound appears to contain a 1,4-dioxa-8-azaspiro[4.5]decane moiety . This is a type of spirocyclic compound, which means it has two rings that share a single atom . Spirocyclic compounds are often used in medicinal chemistry due to their three-dimensional structure .

Molecular Structure Analysis

The 1,4-dioxa-8-azaspiro[4.5]decane moiety has a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol . Its structure includes a spirocyclic ring system with an oxygen atom at positions 1 and 4, and a nitrogen atom at position 8 .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

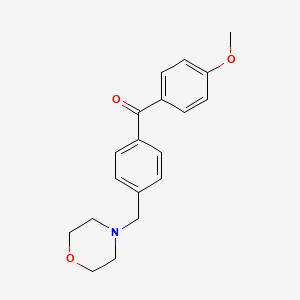

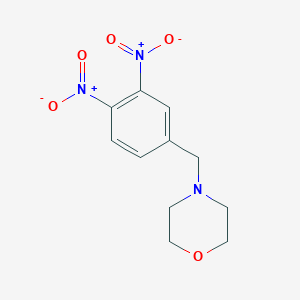

Ethyl 7-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate is a compound synthesized and evaluated for potential dopamine agonist activity. However, it was found to not display significant central nervous system activity, though some derivatives showed potent dopamine agonist activity in specific assays (Brubaker & Colley, 1986).

Ozonolysis Reactions

The compound has been studied in the context of ozonolysis reactions, where specific derivatives have been synthesized and evaluated (Griesbaum, Liu, & Henke, 1998).

Three-Component Condensation

In medicinal chemistry, derivatives of this compound were synthesized through a three-component condensation process. The resulting products are considered noteworthy for their potential applications (Sabitov et al., 2020).

Mass Spectrometric Study

A mass spectrometric study of a related compound, 1,4-dioxa-8-azaspiro[4.5]decane, provided insights into its structural characteristics and fragment formation mechanisms (Solomons, 1982).

Nonlinear Optical Material Research

This compound has been investigated for its potential as an organic material in nonlinear optical devices, particularly for applications such as frequency doublers in laser diodes (Kagawa et al., 1994).

Growth-Regulating Activity

A derivative of this compound exhibited growth-regulating activity, highlighting its potential in agricultural or biological applications (Sharifkanov et al., 2001).

Antimicrobial Activity

Synthesized derivatives have shown promising results in antimicrobial activity, indicating potential applications in combating microbial infections (Singh et al., 2021).

Synthesis Methodologies

Studies have explored various synthesis methods for related compounds, expanding the possibilities for creating diverse derivatives with potential applications (Slavinskaya et al., 1996).

properties

IUPAC Name |

ethyl 7-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO5/c1-2-27-22(26)7-5-3-4-6-21(25)20-10-8-19(9-11-20)18-24-14-12-23(13-15-24)28-16-17-29-23/h8-11H,2-7,12-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUQJZDFYVRJJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CCC3(CC2)OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642894 |

Source

|

| Record name | Ethyl 7-{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898782-13-3 |

Source

|

| Record name | Ethyl 7-{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

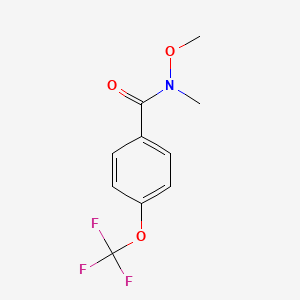

![2-((4-Methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B1359431.png)

![2(R)-(2,5-Difluorophenyl)-5(R)-(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-yl)tetrahydropyran-3(S)-amine dihydrochloride](/img/structure/B1359437.png)